TULOPAFANT
説明
Tulopafant (International Non-Proprietary Name, INN) is a synthetic antiplatelet agent with the molecular formula C25H19N3O2S and a molecular weight of 425.5 g/mol. It is classified under anticoagulants and antiplatelet agents, specifically targeting pathways involved in platelet aggregation . Structurally, tulopafant features a pyrrolothiazole-carboxamide backbone with a phenylmethylphenyl and pyridinyl substituent, as represented by its SMILES notation: S1C(N2C(C1)C(CC2)C(=O)NC1CC(CCC1)C(=O)C1CCCCC1)C1CCCNC1 .
Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), recognize tulopafant under the Unique Ingredient Identifier (UNII) IQ3Q8N1287 and XEVMPD Index SUB11366MIG, respectively. It is listed in the WHO INN registry (Volume 5, No. 3, 1991) and harmonized under HS code 29349990 for international trade .
特性
CAS番号 |
122570-29-0 |
|---|---|
分子式 |
C9H12ClNO2 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Tulopafant is functionally compared to tioclomarol and vapiprost , two structurally distinct compounds with overlapping therapeutic roles in modulating blood coagulation.
Structural and Pharmacological Comparison
Functional and Clinical Distinctions
Tulopafant vs. Tioclomarol :
- Mechanism : Tulopafant inhibits platelet aggregation via undefined pathways (likely PAF receptor modulation), whereas tioclomarol acts as a vitamin K antagonist, blocking thrombin-dependent coagulation .
- Clinical Use : Tulopafant is investigated for acute thrombotic events, while tioclomarol is used in chronic anticoagulation (e.g., atrial fibrillation).
- Structural Divergence : Tioclomarol’s benzothiopyran-dione core enables binding to vitamin K epoxide reductase, unlike tulopafant’s heterocyclic system .
- Tulopafant vs. Vapiprost: Target Specificity: Both are antiplatelet agents, but vapiprost directly antagonizes the platelet-activating factor (PAF) receptor, while tulopafant’s mechanism remains less defined . Bioavailability: Vapiprost’s larger molecular structure (C30H39NO4) may limit oral bioavailability compared to tulopafant’s compact scaffold .
Discrepancies in Classification
Evidence conflicts on tulopafant’s classification: some sources label it as an anticoagulant (e.g., : "抗凝血药"), while others specify antiplatelet activity (). This discrepancy may arise from regional regulatory differences or evolving pharmacological understanding .
Research Findings and Data Limitations
- Efficacy : Preclinical studies highlight tulopafant’s potency in reducing arterial thrombosis in murine models (IC50 ~10 nM), though clinical trial data remain sparse compared to tioclomarol and vapiprost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
